molecular formula C22H15ClN2OS B2858429 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 425412-14-2

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B2858429
CAS RN: 425412-14-2
M. Wt: 390.89
InChI Key: AZRWDQLCOIVLLD-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a compound that has been studied for its potential pharmaceutical applications . It has shown good antiproliferative activity against various types of cancers .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process typically involves several steps, including the use of dry ethanol, KSCN, HCl, bromine in glacial acetic acid, and other reagents .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a phenyl group . The compound has a molecular weight of 282.75 g/mol .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis . For example, it has been refluxed with 1-(2-chloro ethyl) piperidine at 80 °C for 8–10 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.75 g/mol, an XLogP3-AA of 2.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 282.0229765 g/mol .

Scientific Research Applications

Anticancer Applications

Research has explored the synthesis and evaluation of benzamide derivatives for their potential anticancer activities. For example, a study by Ravinaik et al. (2021) discussed the design, synthesis, and anticancer evaluation of substituted benzamides against several cancer cell lines. This research indicates that benzamide derivatives can exhibit moderate to excellent anticancer activity, suggesting potential applications in developing new anticancer agents (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis of thiazole derivatives and their evaluation as antimicrobial agents have been a focus of research, indicating the potential of these compounds in treating bacterial and fungal infections. A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity. Some synthesized molecules exhibited potent activity against pathogenic strains, demonstrating the utility of benzamide and thiazole derivatives in antimicrobial applications (Bikobo et al., 2017).

Inhibition of Bacterial Secretion Systems

Compounds structurally related to 2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide have been investigated for their ability to inhibit type III secretion in bacteria, such as Yersinia. This is significant for preventing or treating bacterial infections, highlighting another potential application in the realm of antibacterial research (Kauppi et al., 2007).

Fluorescence and Photophysical Properties

The synthesis and fluorescence characteristics of benzamide derivatives containing thiadiazoles have been studied, with findings indicating excellent photophysical properties such as large Stokes shift and solid-state fluorescence. These properties suggest potential applications in the development of fluorescent dyes and materials for optical applications (Zhang et al., 2017).

Future Directions

Thiazole derivatives, including “2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide”, continue to be a focus of research due to their wide range of biological activities . Future research may focus on further elucidating the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-19-12-5-4-11-18(19)21(26)24-17-10-6-9-16(13-17)20-14-27-22(25-20)15-7-2-1-3-8-15/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWDQLCOIVLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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